Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can serve as a valuable starting material for the synthesis of more complex chromene derivatives with potentially diverse biological activities. Due to its chromone core structure, this compound holds promise for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammation [].
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by the CAS number 6093-72-7, is a chemical compound with the molecular formula C₁₃H₁₂O₅ and a molecular weight of approximately 248.23 g/mol. This compound belongs to the chromene family, characterized by a benzopyran structure that includes a methoxy group at the 7-position and an ester functional group at the 3-position. Its structural uniqueness contributes to its various chemical properties and biological activities .
These reactions are significant for synthesizing derivatives with enhanced biological properties or for developing new materials .
Research indicates that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits various biological activities. Notable effects include:
The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
This multi-step synthesis allows for modifications that can lead to various derivatives with tailored properties.
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications across different fields:
Interaction studies involving ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate have focused on its binding affinities and effects on biological targets:
These studies are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate shares structural similarities with several other compounds within the chromene family. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Methoxy-coumarin | 81-41-0 | Exhibits strong fluorescent properties; used as a dye. |
7-Methoxy-coumarin-3-carboxylic acid | 20300-59-8 | Known for its fluorescent characteristics; lower molecular weight. |
Ethyl 6-methoxy-coumarin | 10260-09-8 | Similar structure but different substitution pattern; used in similar applications. |
Ethyl 7-hydroxycoumarin | 5319-91-1 | Exhibits different biological activities due to hydroxyl substitution. |
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific methoxy substitution pattern and ester functionality, which influence its solubility and biological activity compared to these similar compounds .